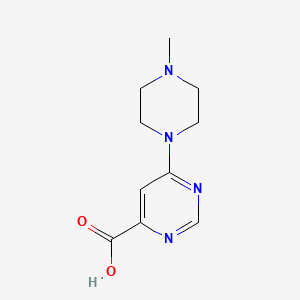

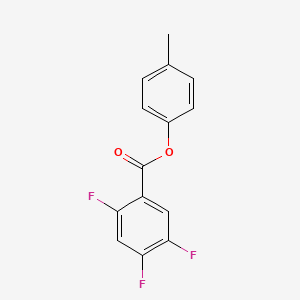

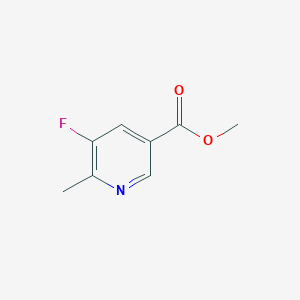

![molecular formula C11H18N2 B1466144 1-(叔丁基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 1020656-62-5](/img/structure/B1466144.png)

1-(叔丁基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪

描述

“1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a complex organic compound. While there is limited information available specifically on this compound, it is related to other compounds that have been studied extensively. For instance, pyrazine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity . Similarly, tert-butyl phenol compounds, which may share some structural similarities with the compound , have been identified as bioactive secondary metabolites .

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For example, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involved designing and synthesizing a series of novel compounds . Another study reported the synthesis of two derivatives of N-Boc piperazine, which were characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the structures of two derivatives of N-Boc piperazine were confirmed by single crystal X-ray diffraction analysis . The molecule of one derivative was linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of the other derivative was L-shaped .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be complex. For instance, the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines involved a one-pot three-component condensation . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, underwent a [4 + 1] cycloaddition with tert-butyl isocyanide .科学研究应用

抗菌活性

吡嗪衍生物,包括与 1-(叔丁基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪相关的衍生物,已被合成并显示出具有抗菌活性 。这些化合物已被测试对革兰氏阳性和革兰氏阴性细菌,其中一些显示出中等至良好的抗菌活性。 例如,某些三唑并[4,3-a]吡嗪衍生物已表现出与阿莫西林等一线抗菌剂相当的活性 .

抗结核剂

吡嗪衍生物也正在被探索作为潜在的抗结核剂。在寻找针对结核杆菌(导致结核病的病原体)的新疗法中,已设计和合成了取代的 N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物。 其中一些化合物对结核杆菌 H37Ra 显示出显著活性,表明它们有可能成为新的抗结核药物 .

新型有机化合物的合成

吡嗪衍生物中的叔丁基用作保护基,可用于合成各种新型有机化合物。这些包括酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁烷酮和咪唑啉酮。 这些化合物在制药和材料科学中具有广泛的应用 .

抗癌特性

一些咪唑并[1,2-a]吡嗪衍生物,与 1-(叔丁基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪具有相似的核心结构,已被评估其抗癌特性。 这些化合物对各种癌细胞系在微摩尔浓度下显示出抑制作用,表明它们在癌症治疗中具有潜在用途 .

药物发现

1-(叔丁基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪的核心结构是几种药物的关键药效团。例如,它与西他列汀磷酸盐的药效团相关,西他列汀磷酸盐是一种用于治疗 II 型糖尿病的药物。 这突出了此类杂环在发现和开发新治疗剂中的重要性 .

抗糖尿病活性

吡嗪衍生物,包括与我们感兴趣的化合物相关的衍生物,据报道表现出抗糖尿病活性。 这在旨在寻找新的糖尿病治疗方法的药物发现项目中尤其重要 .

抗血小板聚集

吡嗪衍生物也因其抗血小板聚集特性而受到研究。 这是开发可预防血栓形成的药物的重要研究领域,血栓形成是指血凝块的形成,可能导致心脏病和中风 .

抗真菌和抗疟疾活性

除了抗菌和抗癌应用外,吡嗪衍生物还因其抗真菌和抗疟疾活性而被研究。 这些特性使它们成为开发针对真菌感染和疟疾的新疗法的宝贵候选者 .

作用机制

Target of Action

Similar compounds have been known to interact with various cellular receptors and enzymes .

Mode of Action

The mode of action of 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves a reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes a [4 + 1] cycloaddition with tert-butyl isocyanide . This results in the formation of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

It’s worth noting that similar compounds have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The synthesis of this compound via iodine-catalyzed method offers good yields at room temperature , which may suggest favorable bioavailability.

Result of Action

Similar compounds have shown significant anti-cancer activities when evaluated against various cancer cells .

Action Environment

The action of 1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be influenced by various environmental factors. For instance, the iodine-catalyzed synthesis of this compound is efficient at room temperature , suggesting that temperature could play a role in its efficacy and stability.

未来方向

The future directions for research on “1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported , suggesting potential for further development and optimization of these synthesis methods. Additionally, given the wide spectrum of biological activities exhibited by related compounds , further investigation into the biological activities and potential therapeutic applications of “1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” could be a promising direction for future research.

属性

IUPAC Name |

1-tert-butyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-11(2,3)10-9-5-4-7-13(9)8-6-12-10/h4-5,7,10,12H,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLSCZYFIUPBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C2=CC=CN2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

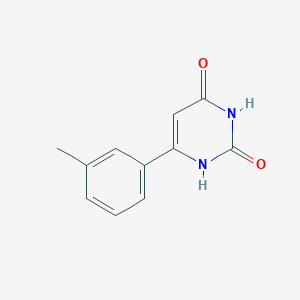

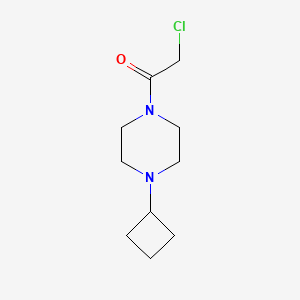

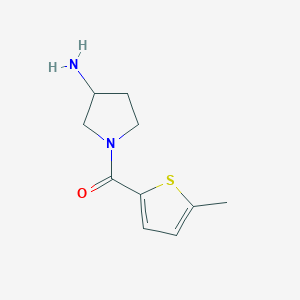

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)

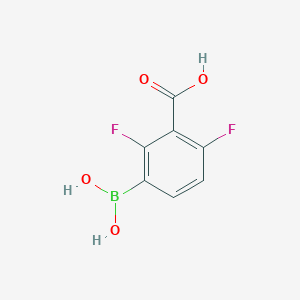

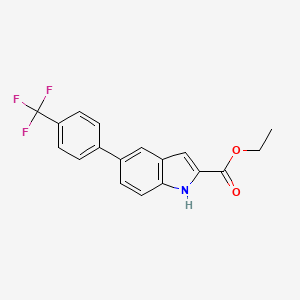

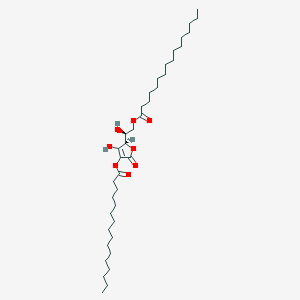

![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)

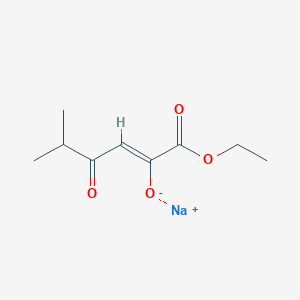

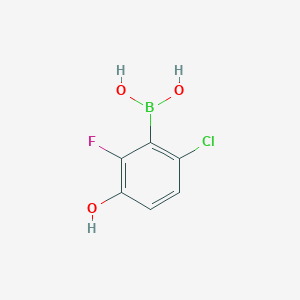

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)